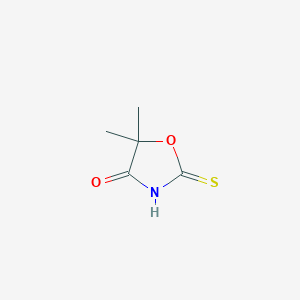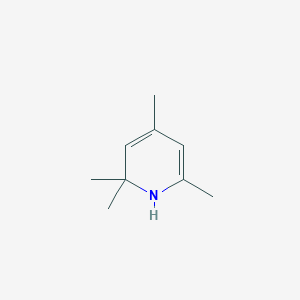![molecular formula C5H9NO2S2 B15076917 Glycine, N-[(ethylthio)thioxomethyl]- CAS No. 4596-56-9](/img/structure/B15076917.png)
Glycine, N-[(ethylthio)thioxomethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[(ethylthio)thioxomethyl]- is a compound with the molecular formula C5H9NO2S2 It is a derivative of glycine, an amino acid, where the amino group is substituted with an ethylthio and thioxomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(ethylthio)thioxomethyl]- can be achieved through the reaction of glycine with O,S-diethyl carbonodithioate. This reaction involves the cleavage of C–S or C–O bonds of the carbonodithioate compound, leading to the formation of the desired product . The reaction conditions typically involve the use of a phase transfer catalyst such as triethyl benzyl ammonium chloride, and the reaction is carried out in an aqueous sodium hydroxide solution .
Industrial Production Methods
While specific industrial production methods for Glycine, N-[(ethylthio)thioxomethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-[(ethylthio)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce the corresponding methyl derivative.
Applications De Recherche Scientifique
Glycine, N-[(ethylthio)thioxomethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Glycine, N-[(ethylthio)thioxomethyl]- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium N-(ethoxythioxomethyl)-β-alaninate: Similar in structure but with an ethoxy group instead of an ethylthio group.
O,S-diethyl carbonodithioate: A precursor in the synthesis of Glycine, N-[(ethylthio)thioxomethyl]-.
Uniqueness
Glycine, N-[(ethylthio)thioxomethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
4596-56-9 |
|---|---|
Formule moléculaire |
C5H9NO2S2 |
Poids moléculaire |
179.3 g/mol |
Nom IUPAC |
2-(ethylsulfanylcarbothioylamino)acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c1-2-10-5(9)6-3-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8) |
Clé InChI |
OEVJJBPEVKMYFQ-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=S)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2,2-dichloro-1-(diphenylphosphoryl)vinyl]-N,N-diethylbenzenecarboximidamide](/img/structure/B15076838.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)

![N-[4-(Decyloxy)phenyl]acetamide](/img/structure/B15076872.png)

![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)

![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)




